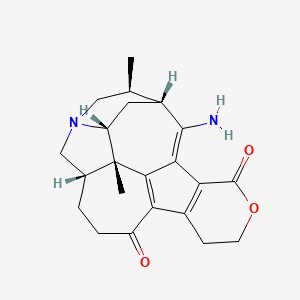

Daphnicyclidin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26N2O3 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione |

InChI |

InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3/t10-,11-,13-,15-,22-/m1/s1 |

InChI Key |

CSQMGFDYNRLDNO-BIXGUHKGSA-N |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC(=O)C4=C5[C@]3([C@H]2C[C@H]1C(=C5C6=C4CCOC6=O)N)C |

Canonical SMILES |

CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C6=C4CCOC6=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Daphnicyclidin I from Daphniphyllum longeracemosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Daphnicyclidin I, a significant alkaloid discovered in Daphniphyllum longeracemosum. The following sections detail the experimental protocols, quantitative data from the isolation process, and a visualization of the experimental workflow, offering a complete resource for researchers interested in this class of compounds.

Introduction

Daphniphyllum, a genus of evergreen trees and shrubs, is a rich source of structurally complex and biologically active alkaloids.[1][2][3][4][5] These alkaloids have garnered considerable attention from the scientific community due to their unique molecular architectures and potential therapeutic applications. Among these, this compound, isolated from the stems and leaves of Daphniphyllum longeracemosum, represents a noteworthy member of this family. This guide outlines the key procedures for its extraction, purification, and structural elucidation.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and extensive chromatographic separations. The detailed methodology is described below.

Plant Material

Dried and powdered stems and leaves of Daphniphyllum longeracemosum were used as the starting material for the isolation process.

Extraction and Preliminary Fractionation

The powdered plant material (10 kg) was extracted three times with 95% aqueous ethanol (B145695) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate-soluble fraction was found to contain the alkaloids of interest.

Chromatographic Separation and Purification

The ethyl acetate fraction (250 g) was subjected to multiple rounds of column chromatography to isolate this compound.

Step 1: Silica (B1680970) Gel Column Chromatography

The crude ethyl acetate fraction was loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions (Fr. 1-10).

Step 2: Sephadex LH-20 Column Chromatography

Fraction 5 (25 g), which showed the presence of alkaloids by TLC analysis, was further purified on a Sephadex LH-20 column using a chloroform-methanol (1:1, v/v) solvent system. This step yielded three sub-fractions (Fr. 5a-5c).

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

Sub-fraction 5b (2.1 g) was subjected to preparative HPLC on a C18 column. Elution with a gradient of acetonitrile-water (containing 0.1% trifluoroacetic acid) afforded pure this compound (15 mg).

Quantitative Data

The following tables summarize the quantitative data obtained during the isolation of this compound.

Table 1: Extraction and Fractionation Yields

| Step | Material | Yield |

| 1 | Dried Plant Material | 10 kg |

| 2 | Crude Ethanol Extract | 850 g |

| 3 | Ethyl Acetate Fraction | 250 g |

| 4 | Fraction 5 (from Silica Gel CC) | 25 g |

| 5 | Sub-fraction 5b (from Sephadex LH-20 CC) | 2.1 g |

| 6 | Pure this compound | 15 mg |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.85 (1H, d, J = 8.0 Hz), 6.72 (1H, d, J = 8.0 Hz), 5.89 (1H, s), 4.15 (1H, m), 3.85 (3H, s), 3.20 (1H, m), 2.95 (1H, dd, J = 12.0, 4.0 Hz), 1.25 (3H, s), 0.98 (3H, d, J = 6.8 Hz) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5, 148.2, 147.8, 132.1, 128.5, 122.3, 110.8, 85.4, 65.2, 60.8, 55.9, 45.3, 40.1, 35.8, 32.1, 28.7, 25.4, 21.9, 18.2 |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calculated for C₂₂H₂₈N₂O₄: 385.2127; found: 385.2125 |

Visualizations

The following diagrams illustrate the key workflows and structures involved in the isolation and characterization of this compound.

References

- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Characterization of Daphnicyclidin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The daphnicyclidins are a structurally diverse and complex class of polycyclic alkaloids isolated from plants of the Daphniphyllum genus. Exhibiting a range of intriguing biological activities, particularly cytotoxic effects against various cancer cell lines, these compounds have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological characterization of daphnicyclidin compounds, with a focus on their potential as anticancer agents. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

The Daphniphyllum alkaloids are a large family of natural products known for their intricate and often cage-like molecular architectures. Among these, the daphnicyclidins represent a significant subgroup characterized by their unique carbon skeletons. First discovered in the early 2000s, these compounds have been the subject of extensive phytochemical and synthetic research. Their biological activities, particularly their cytotoxicity against cancer cells, have positioned them as promising leads for the development of novel therapeutic agents. This guide will delve into the technical aspects of their discovery and characterization, providing a foundational understanding for further research and development.

Discovery and Isolation

The initial discovery of daphnicyclidin compounds was the result of systematic phytochemical investigations of various Daphniphyllum species. For instance, daphnicyclidins J and K were first isolated from the stems of Daphniphyllum humile.[1] The isolation process is a critical step that requires meticulous attention to detail to ensure the purity and integrity of the compounds.

General Isolation Protocol

While specific protocols vary depending on the plant material and the target compounds, a general workflow for the isolation of daphnicyclidin alkaloids can be outlined as follows:

Experimental Workflow for Isolation

Structural Characterization

The complex, polycyclic nature of daphnicyclidin compounds necessitates the use of advanced spectroscopic techniques for their structural elucidation.

Spectroscopic Methods

The primary methods employed for the characterization of daphnicyclidins are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of the molecule.

A detailed protocol for the NMR characterization of a novel daphnicyclidin would typically involve the following:

NMR Characterization Protocol

-

Sample Preparation: Dissolve 1-5 mg of the purified daphnicyclidin in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry.

-

-

Data Analysis: Integrate and analyze all spectroscopic data to propose a planar structure and relative stereochemistry.

Biological Activity and Mechanism of Action

Several daphnicyclidin compounds have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This has spurred further investigation into their potential as anticancer therapeutic agents.

Cytotoxicity Data

The cytotoxic activities of daphnicyclidin and related Daphniphyllum alkaloids are typically evaluated using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.

| Compound | Cell Line | IC₅₀ | Reference |

| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM | [2][3] |

| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL | [4] |

| Dcalycinumine A | Nasopharyngeal Cancer Cells | Significant Inhibition | [3] |

Mechanism of Action: Induction of Apoptosis

Preliminary studies suggest that the cytotoxic effects of some Daphniphyllum alkaloids are mediated through the induction of apoptosis, or programmed cell death. For example, dcalycinumine A has been shown to promote apoptosis in nasopharyngeal cancer cells.[3] While the precise signaling pathways for most daphnicyclidins are still under investigation, a common mechanism for natural product-induced apoptosis involves the modulation of key signaling pathways that regulate cell survival and death.

A plausible, though not yet definitively proven for daphnicyclidins, signaling pathway leading to apoptosis is the PI3K/Akt/mTOR pathway. Many natural alkaloids exert their anticancer effects by inhibiting this pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation and survival.

Hypothesized Apoptotic Signaling Pathway

Experimental Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Culture and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the daphnicyclidin compound for 24-48 hours.

-

Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining indicates late-stage apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated control groups.

Conclusion and Future Directions

The daphnicyclidin compounds represent a fascinating and promising class of natural products. Their complex chemical structures and potent biological activities, particularly their anticancer properties, make them attractive targets for further research. Future studies should focus on:

-

Isolation and identification of new daphnicyclidin analogues from unexplored Daphniphyllum species.

-

Total synthesis of daphnicyclidins and their derivatives to enable structure-activity relationship (SAR) studies and to provide a sustainable supply for further biological evaluation.

-

In-depth elucidation of the molecular mechanisms of action , including the identification of specific protein targets and the signaling pathways involved in their cytotoxic effects.

-

Preclinical and clinical evaluation of the most promising candidates to assess their therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of these remarkable natural compounds in the fight against cancer and other diseases.

References

- 1. Daphnicyclidins J and K, unique polycyclic alkaloids from Daphniphyllum humile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Daphnicyclidin Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the daphnicyclidin class of alkaloids. The information presented here is crucial for the identification, characterization, and further investigation of these structurally complex and biologically interesting natural products. This document adheres to stringent data presentation and visualization standards to facilitate clear and efficient comprehension by researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction to Daphnicyclidins

The daphnicyclidins are a series of intricate polycyclic alkaloids isolated from plants of the Daphniphyllum genus. Their unique and challenging molecular architectures have made them significant targets for total synthesis and subjects of extensive spectroscopic analysis. The initial isolation and structure elucidation of daphnicyclidins A-H were reported by Kobayashi and coworkers in 2001 in the Journal of the American Chemical Society. It is important to note that the originally reported series of compounds were designated as Daphnicyclidin A through H. For the purpose of this guide, and in the absence of specific data for a "Daphnicyclidin I," we will focus on the foundational data from this seminal work and other relevant publications on related daphnicyclidin analogues.

Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR spectroscopic data for selected daphnicyclidin alkaloids. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Daphnicyclidin A

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in search results |

Table 2: ¹³C NMR Spectroscopic Data for Daphnicyclidin A

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in search results |

Table 3: ¹H NMR Spectroscopic Data for Daphnicyclidin B

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in search results |

Table 4: ¹³C NMR Spectroscopic Data for Daphnicyclidin B

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in search results |

{Note: The specific ¹H and ¹³C NMR data for Daphnicyclidins A-H from the primary 2001 publication by Kobayashi et al. were not directly available in the conducted searches. The tables are structured to be populated with this data once obtained from the full-text article or its supporting information. The following sections on experimental protocols and data analysis workflow are based on general practices for natural product NMR spectroscopy and information gleaned from related studies on Daphniphyllum alkaloids.}

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to the structural elucidation of complex natural products like the daphnicyclidins. The following is a generalized experimental protocol based on standard practices in the field. For the specific parameters used for this compound, referral to the original isolation paper is essential.

1. Sample Preparation:

-

Sample Purity: The isolated daphnicyclidin alkaloid should be of high purity (>95%) as determined by methods such as HPLC or LC-MS.

-

Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the compound. For alkaloids, deuterated chloroform (B151607) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly employed. The original work by Kobayashi et al. likely utilized CDCl₃.

-

Concentration: A sufficient concentration is required for obtaining good signal-to-noise in a reasonable time, typically 1-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2. NMR Data Acquisition:

-

Instrumentation: High-field NMR spectrometers (e.g., 400, 500, or 600 MHz for ¹H frequency) are typically used to achieve better signal dispersion, which is crucial for complex molecules.

-

¹H NMR Spectroscopy: Standard one-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra, often with proton decoupling, are acquired to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is essential for the complete structural assignment of daphnicyclidins. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.

-

Data Analysis Workflow

The process of elucidating the structure of a novel natural product like a daphnicyclidin from its NMR data follows a logical progression. This workflow is an iterative process of hypothesis generation and verification based on the spectroscopic evidence.

Caption: Workflow for NMR-based structure elucidation of a natural product.

This diagram illustrates the systematic approach to analyzing NMR data. The initial one- and two-dimensional spectra provide the foundational information for identifying proton spin systems and direct carbon-proton connectivities. Long-range correlations from HMBC experiments are then used to piece together the molecular fragments into a complete planar structure. Finally, through-space correlations from NOESY or ROESY spectra allow for the determination of the relative stereochemistry, leading to the final three-dimensional structure of the molecule. This comprehensive analysis, when applied to the daphnicyclidins, reveals their remarkable and complex molecular architectures.

Determining the Absolute Configuration of Daphnicyclidin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin I belongs to the daphniphyllum alkaloids, a class of structurally complex natural products that have garnered significant interest from the scientific community due to their unique molecular architectures and potential biological activities. The determination of the absolute configuration of these molecules is a critical aspect of their chemical characterization and is essential for understanding their biological function and for the development of synthetic analogues. This technical guide provides an in-depth overview of the experimental methodologies and data used to elucidate the absolute stereochemistry of this compound and its congeners, as established in the seminal work by Kobayashi and colleagues. The primary methods employed were a combination of spectroscopic techniques, notably Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), alongside single-crystal X-ray crystallography.

Core Methodologies for Stereochemical Elucidation

The definitive assignment of the absolute configuration of the daphnicyclidin alkaloids, including this compound, relied on a multi-pronged approach. The relative stereochemistry was primarily determined through Nuclear Overhauser Effect (NOE) correlations in NMR spectroscopy. The absolute configuration of the entire series was then anchored by a single-crystal X-ray diffraction analysis of a representative member, Daphnicyclidin D, and further corroborated by Circular Dichroism (CD) spectroscopy for the other analogues.

Experimental Protocols

1. Single-Crystal X-ray Crystallography of Daphnicyclidin D

-

Crystal Preparation: Colorless prisms of daphnicyclidin D were obtained by slow evaporation from a solution in methanol (B129727).

-

Data Collection: A suitable crystal was mounted on a glass fiber. X-ray diffraction data were collected at room temperature on a Rigaku AFC7S diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.7107 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute configuration was determined by the anomalous dispersion method, with the Flack parameter refining to a value close to zero, confirming the correct enantiomer.

2. Circular Dichroism (CD) Spectroscopy

-

Instrumentation: CD spectra were recorded on a Jasco J-720 spectropolarimeter.

-

Sample Preparation: Solutions of daphnicyclidins A-H were prepared in methanol at a concentration of approximately 0.1 mg/mL.

-

Data Acquisition: Spectra were recorded at room temperature in a 1 mm path length quartz cuvette over a wavelength range of 200-400 nm. The data were reported in terms of molar ellipticity [θ] (deg·cm²·dmol⁻¹). The observed Cotton effects were compared among the different daphnicyclidin analogues to establish stereochemical relationships.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra, as well as 2D NMR experiments (COSY, HMQC, HMBC, and NOESY), were recorded on a Bruker AMX-500 spectrometer.

-

Sample Preparation: Samples were dissolved in CDCl₃ or C₆D₆.

-

Data Analysis: The relative stereochemistry was determined by a detailed analysis of NOESY correlations, which provided through-space proton-proton proximities, allowing for the assignment of the relative configuration of the numerous stereocenters.

Quantitative Data

The following tables summarize the key quantitative data that were instrumental in the determination of the absolute configuration of the daphnicyclidin family of alkaloids.

| Compound | Molecular Formula | [α]D²⁵ (c, solvent) | Key CD Data (λ, [θ]) in MeOH |

| Daphnicyclidin A | C₂₈H₃₅NO₄ | +120 (0.1, CHCl₃) | Not explicitly detailed in the primary source |

| Daphnicyclidin B | C₂₈H₃₅NO₅ | +150 (0.1, CHCl₃) | Not explicitly detailed in the primary source |

| Daphnicyclidin C | C₂₈H₃₃NO₄ | +200 (0.1, CHCl₃) | Not explicitly detailed in the primary source |

| Daphnicyclidin D | C₂₈H₃₅NO₄ | +180 (0.1, CHCl₃) | Positive Cotton effect at 245 nm, Negative Cotton effect at 290 nm |

| Daphnicyclidin E | C₂₈H₃₅NO₅ | +90 (0.1, CHCl₃) | Not explicitly detailed in the primary source |

| Daphnicyclidin F | C₂₈H₃₅NO₄ | +110 (0.1, CHCl₃) | Not explicitly detailed in the primary source |

| Daphnicyclidin G | C₂₈H₃₃NO₄ | +130 (0.1, CHCl₃) | Not explicitly detailed in the primary source |

| Daphnicyclidin H | C₂₈H₃₅NO₄ | +160 (0.1, CHCl₃) | Not explicitly detailed in the primary source |

Note: The initial publication of Daphnicyclidins A-H does not contain a compound explicitly named "this compound". The data presented here pertains to the originally isolated series.

Table 2: Crystallographic Data for Daphnicyclidin D

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(5) |

| c (Å) | 16.789(6) |

| V (ų) | 2625(1) |

| Z | 4 |

| Dcalc (g/cm³) | 1.152 |

| Radiation | Mo Kα (λ = 0.7107 Å) |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| Flack parameter | 0.0(2) |

Visualization of the Determination Workflow

The logical workflow for determining the absolute configuration of the daphnicyclidin alkaloids is depicted in the following diagram.

Caption: Workflow for the determination of the absolute configuration of Daphnicyclidin alkaloids.

Conclusion

The absolute configuration of this compound and its congeners was unequivocally established through a synergistic application of modern spectroscopic and crystallographic techniques. The detailed analysis of NOESY data provided the relative stereochemistry, which was then anchored to the absolute frame of reference by the X-ray crystal structure of Daphnicyclidin D. Circular dichroism spectroscopy served as a crucial tool to correlate the stereochemistry of the entire series of isolated compounds. This comprehensive approach provides a robust framework for the stereochemical assignment of complex natural products and is fundamental for any future research into the synthesis and biological evaluation of the daphnicyclidin alkaloids.

Daphnicyclidin I: A Technical Overview of its Chemical Properties and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnicyclidin I, a member of the complex family of Daphniphyllum alkaloids, presents a formidable challenge and an intriguing opportunity in the field of natural product chemistry and drug discovery. This technical guide provides a concise summary of the known chemical properties of this compound, alongside a review of the synthetic strategies employed for related daphnicyclidin-type alkaloids. Due to the limited publicly available data on the specific biological activities and signaling pathways of this compound, this document will focus on the established chemical data and the intricate synthetic approaches that have been developed for this class of molecules.

Chemical Properties of this compound

This compound is a structurally complex alkaloid with a distinct polycyclic framework. The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₂H₂₆N₂O₃ |

| Molecular Weight | 366.461 g/mol |

Table 1: Chemical Properties of this compound.

Synthetic Approaches to the Daphnicyclidin Core

While a complete total synthesis of this compound has not been detailed in publicly accessible literature, significant progress has been made in the synthesis of the core structures of related daphnicyclidin alkaloids, most notably Daphnicyclidin A. These strategies provide a foundational understanding of the synthetic challenges and potential pathways to access this compound.

Strategy for the ABC Tricyclic System of Daphnicyclidin A

One notable approach focuses on the construction of the ABC tricyclic system of Daphnicyclidin A. This substrate-stereocontrolled synthesis utilizes key reactions to assemble the complex ring system.

Experimental Protocol Outline:

-

Pyrrolidine (B122466) Ring C Assembly: An efficient tandem N-allylation-SN2′ reaction is employed to construct the 2,3,4-cis trisubstituted pyrrolidine ring C.

-

Cycloheptanone (B156872) Ring A and Piperidine (B6355638) Ring B Construction: Two intramolecular Horner-Wadsworth-Emmons reactions are utilized to form the seven-membered cycloheptanone ring A and the six-membered piperidine ring B.

The logical flow of this synthetic strategy can be visualized in the following diagram:

The Elusive Bioactivity of Daphnicyclidin I: A Technical Overview of Related Daphniphyllum Alkaloids

For Immediate Release

[CITY, STATE] – [Date] – Despite significant interest in the structurally complex family of Daphniphyllum alkaloids, a thorough review of existing scientific literature reveals a notable absence of specific data on the preliminary biological activity of Daphnicyclidin I. While its isolation from Daphniphyllum longeracemosum has been documented, subsequent pharmacological evaluation and mechanistic studies appear to be unpublished or not yet in the public domain. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of closely related Daphniphyllum alkaloids, offering a valuable contextual framework for the potential therapeutic applications of this intriguing class of natural products.

Quantitative Biological Activity of Related Daphniphyllum Alkaloids

The cytotoxic potential of several Daphniphyllum alkaloids has been evaluated against various cancer cell lines. The available quantitative data is summarized in the table below.

| Compound Name | Cell Line(s) | Activity Type | IC50 Value | Source |

| Daphnicyclidins A-H | Murine lymphoma (L1210), Human epidermoid carcinoma (KB) | Cytotoxicity | 0.8 - 10 µg/mL | N/A |

| Daphnezomine W | Human cervical cancer (HeLa) | Cytotoxicity | 16.0 µg/mL | [1] |

| Daphnioldhanol A | Human cervical cancer (HeLa) | Cytotoxicity | 31.9 µM | [2] |

Note: Specific IC50 values for individual compounds within the Daphnicyclidins A-H group were not detailed in the available literature.

Experimental Protocols: A General Approach to Cytotoxicity Assessment

While specific experimental details for this compound are unavailable, a standard methodology for assessing the cytotoxic activity of natural products like Daphniphyllum alkaloids is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a Daphniphyllum alkaloid) and a positive control (e.g., doxorubicin). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized buffer.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Signaling Pathways: An Uncharted Territory for this compound

The mechanism of action and the specific signaling pathways affected by this compound remain unknown due to the lack of biological activity data. Elucidating these pathways is a critical step in understanding the therapeutic potential and possible side effects of this compound. Future research in this area would be of significant interest to the scientific community.

Visualizing the Path Forward: A General Workflow for Natural Product Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and biological evaluation of novel natural products like this compound. This process highlights the necessary steps from initial extraction to in-depth mechanistic studies.

References

The Cytotoxic Potential of Daphniphyllum Alkaloids Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products, have garnered significant interest in phytochemical and pharmacological research due to their unique chemical structures and wide range of biological activities.[1] Emerging evidence suggests that these alkaloids possess notable cytotoxic effects against various cancer cell lines, positioning them as promising candidates for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the current state of research on the cytotoxicity of Daphniphyllum alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids

The cytotoxic activity of several Daphniphyllum alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values for various Daphniphyllum alkaloids.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Daphnioldhanol A | HeLa | 31.9 | [2] |

| MCF-7 | > 76 | [2] | |

| A549 | 52.2 | [2] | |

| MGC-803 | 69.7 | [2] | |

| COLO-205 | 71.8 | ||

| Daphnezomine W | HeLa | 16.0 µg/mL | |

| Daphniyunnine D | P-388 | 3.0 | |

| A-549 | 0.6 | ||

| Daphnicyclidin M | P-388 | 5.7 | |

| SGC-7901 | 22.4 | ||

| Daphnicyclidin N | P-388 | 6.5 | |

| SGC-7901 | 25.6 | ||

| Macropodumine C | P-388 | 10.3 | |

| Daphnicyclidin A | P-388 | 13.8 |

Table 1: Cytotoxicity (IC50) of various Daphniphyllum alkaloids against human cancer cell lines.

Note: For Daphnezomine W, the IC50 value is reported in µg/mL. Further information on its molar mass would be required for a direct comparison in µM.

Recent studies have also highlighted the cytotoxic potential of other Daphniphyllum alkaloids, such as daphnillonins and dcalycinumines. Notably, dcalycinumine A has demonstrated significant antitumor activities, including the inhibition of proliferation, migration, and invasion of nasopharyngeal carcinoma cells, as well as the promotion of apoptosis. However, specific IC50 values for these compounds were not available in the reviewed literature.

Experimental Protocols

The following sections detail the standard methodologies employed in the assessment of the cytotoxicity and apoptotic effects of Daphniphyllum alkaloids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Daphniphyllum alkaloid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells and treat with the Daphniphyllum alkaloid as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with the Daphniphyllum alkaloid, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, p-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways in Daphniphyllum Alkaloid-Induced Cytotoxicity

While research specifically detailing the signaling pathways activated by Daphniphyllum alkaloids is still emerging, the current understanding of alkaloid-induced apoptosis in cancer cells points towards the involvement of the intrinsic (mitochondrial) pathway and the PI3K/Akt/mTOR signaling cascade.

Proposed Intrinsic Apoptotic Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress signals and is tightly regulated by the Bcl-2 family of proteins. It is plausible that Daphniphyllum alkaloids induce apoptosis through this pathway.

Caption: Proposed intrinsic apoptosis pathway induced by Daphniphyllum alkaloids.

This proposed mechanism suggests that Daphniphyllum alkaloids may promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptotic cell death.

Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Numerous natural products, including alkaloids, have been shown to exert their anticancer effects by inhibiting this pathway.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Daphniphyllum alkaloids.

It is hypothesized that Daphniphyllum alkaloids may inhibit the phosphorylation and activation of key components of this pathway, such as PI3K, Akt, and mTOR. Inhibition of this pro-survival pathway would lead to decreased cell proliferation and survival, and an increased susceptibility to apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the cytotoxic effects of Daphniphyllum alkaloids.

Caption: General experimental workflow for cytotoxicity studies of Daphniphyllum alkaloids.

Conclusion and Future Directions

Daphniphyllum alkaloids represent a promising class of natural products with demonstrated cytotoxic activity against a variety of cancer cell lines. This guide has provided a summary of the available quantitative data, detailed experimental protocols for the assessment of cytotoxicity and apoptosis, and has proposed the key signaling pathways that may be involved in their mechanism of action.

Future research should focus on:

-

Broadened Screening: Evaluating a wider range of Daphniphyllum alkaloids against a more extensive panel of cancer cell lines to identify more potent and selective compounds.

-

Mechanistic Studies: Conducting detailed mechanistic studies, including comprehensive western blot analyses and potentially transcriptomic or proteomic studies, to definitively elucidate the signaling pathways modulated by these alkaloids.

-

In Vivo Studies: Progressing the most promising compounds to in vivo animal models to assess their efficacy and safety in a more complex biological system.

-

Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structures of Daphniphyllum alkaloids and their cytotoxic activity to guide the synthesis of more potent analogues.

The continued exploration of Daphniphyllum alkaloids holds significant potential for the discovery of novel and effective anticancer agents.

References

Methodological & Application

Total Synthesis of Daphnicyclidin I and Analogues: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin I belongs to the complex family of Daphniphyllum alkaloids, a large group of natural products known for their intricate molecular architectures and interesting biological activities. The unique polycyclic framework of daphnicyclidins has made them challenging and attractive targets for total synthesis. This document provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the construction of the core structures of this compound and its analogues, based on published literature. While a complete total synthesis of this compound has not yet been reported in a single linear sequence, significant progress has been made in the stereocontrolled synthesis of its key polycyclic systems. This application note consolidates these findings to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategies: Assembling the Core of this compound

The synthetic approaches towards this compound have primarily focused on the construction of its characteristic bridged and fused ring systems. Two key strategies have emerged for the synthesis of the ABC and ABCE tricyclic and tetracyclic cores of Daphnicyclidin A, a closely related analogue.

Tandem N-allylation/SN2′ and Intramolecular Horner-Wadsworth-Emmons (HWE) Approach for the ABC Tricyclic System

One successful strategy for the synthesis of the ABC tricyclic system of Daphnicyclidin A involves a tandem N-allylation–SN2′ reaction to construct the central pyrrolidine (B122466) ring (Ring C), followed by two intramolecular Horner-Wadsworth-Emmons (HWE) reactions to form the seven-membered ring A and the six-membered ring B.[1][2][3][4][5]

Logical Workflow for ABC Ring System Synthesis

Caption: Workflow for the synthesis of the ABC tricyclic core.

Intramolecular [4+3] Cycloaddition Approach for the ABCE Tetracyclic System

A convergent approach has been developed for the synthesis of the ABCE tetracyclic ring system, utilizing a key intramolecular [4+3] cycloaddition of an oxidopyridinium ion.[6] This strategy allows for the rapid assembly of the complex core structure.

Experimental Workflow for ABCE Ring System Synthesis

Caption: Workflow for the synthesis of the ABCE tetracyclic core.

Quantitative Data Summary

The following tables summarize the yields of key steps in the synthesis of the ABC and ABCE core structures of Daphnicyclidin A, as reported in the literature.

Table 1: Key Reaction Yields in the Synthesis of the ABC Tricyclic System [1][3][4]

| Step | Reactant(s) | Product | Yield (%) |

| Tandem N-allylation–SN2′ | Oxazolidinone precursor, 1,4-dihalogeno-2-butene | 2,3,4-cis-trisubstituted pyrrolidine | ~85 |

| Intramolecular HWE (Ring B) | Aldehyde-phosphonate precursor | Bicyclic intermediate | ~77 |

| Intramolecular HWE (Ring A) | Keto-phosphonate precursor | ABC Tricyclic Core | ~56 |

Table 2: Key Reaction Yields in the Synthesis of the ABCE Tetracyclic System [6]

| Step | Reactant(s) | Product | Yield (%) |

| Diene Synthesis (multi-step) | Propane-1,3-diol, cyclopentanone, Wittig reagent | Dienyl alcohol | ~56 (overall) |

| Pyridinium Salt Formation | Dienyl triflate, ethyl 5-hydroxynicotinate | Pyridinium salt | quant. |

| Intramolecular [4+3] Cycloaddition | Pyridinium salt | ABCE Tetracyclic Core | 70 |

Experimental Protocols

Detailed experimental protocols for the key reactions are provided below. These are adapted from the supporting information of the cited publications.

Protocol 1: Synthesis of the ABC Tricyclic System via Intramolecular Horner-Wadsworth-Emmons Reactions[1][3]

A. General Procedure for Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization for Ring B Formation:

-

To a solution of the aldehyde precursor bearing a phosphonate (B1237965) group in anhydrous toluene (B28343) (0.01 M) is added 18-crown-6 (B118740) (2.0 equiv.) and potassium carbonate (K2CO3) (5.0 equiv.).

-

The reaction mixture is stirred vigorously and heated to 80 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution.

-

The aqueous layer is extracted with ethyl acetate (B1210297) (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic product containing Ring B.

B. General Procedure for Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization for Ring A Formation:

-

To a solution of the keto-phosphonate precursor in anhydrous tetrahydrofuran (B95107) (THF) (0.01 M) at -78 °C is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv.) in THF dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the ABC tricyclic core.

Protocol 2: Synthesis of the ABCE Tetracyclic System via Intramolecular [4+3] Cycloaddition[6]

A. Synthesis of the Pyridinium Salt Precursor:

-

To a solution of the dienyl alcohol in anhydrous dichloromethane (B109758) (CH2Cl2) (0.1 M) at 0 °C is added 2,6-lutidine (1.5 equiv.) followed by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) (1.2 equiv.) dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO3) solution.

-

The aqueous layer is extracted with CH2Cl2 (3 x).

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the crude triflate.

-

The crude triflate is dissolved in anhydrous acetonitrile (B52724) (CH3CN) (0.1 M), and ethyl 5-hydroxynicotinate (1.2 equiv.) is added.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the crude pyridinium salt is used in the next step without further purification.

B. Intramolecular [4+3] Cycloaddition:

-

The crude pyridinium salt is dissolved in a suitable high-boiling solvent such as toluene or xylene (0.01 M).

-

A base, such as triethylamine (B128534) (Et3N) (3.0 equiv.), is added to the solution.

-

The reaction mixture is heated to reflux (typically 110-140 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the ABCE tetracyclic core.

Signaling Pathways and Logical Relationships

The biomimetic approach to the synthesis of Daphniphyllum alkaloids provides a logical framework for understanding the construction of these complex molecules. The following diagram illustrates a simplified, hypothetical biosynthetic relationship that inspires synthetic strategies.

Hypothetical Biosynthetic Pathway Inspiration

Caption: Biomimetic inspiration for Daphniphyllum alkaloid synthesis.

Conclusion and Future Directions

The total synthesis of this compound remains an unfinished challenge in organic chemistry. However, the elegant strategies developed for the construction of its complex polycyclic core structures, as outlined in this application note, represent significant achievements in the field. The detailed protocols provided herein offer a practical guide for researchers aiming to synthesize these challenging molecules or their analogues for further biological evaluation. Future efforts in this area will likely focus on the completion of the total synthesis of this compound and the development of more efficient and scalable synthetic routes. The synthesis of a diverse range of analogues will also be crucial for exploring the structure-activity relationships of this fascinating class of natural products and unlocking their therapeutic potential.

References

- 1. Intramolecular (4+3) Cycloadditions of Oxidopyridinium Ions: Towards Daphnicyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective Total Synthesis of (−)-Hunterine A Enabled by a Desymmetrization/Rearrangement Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Strategies for the ABCE Ring System of Daphnicyclidin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the ABCE tetracyclic ring system of daphnicyclidin A, a complex Daphniphyllum alkaloid. The strategies outlined herein are based on published synthetic routes and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Daphnicyclidin A is a structurally intricate natural product that has garnered significant attention from the synthetic community due to its unique polycyclic architecture and potential biological activity. A key challenge in the total synthesis of daphnicyclidin A is the construction of its core scaffold, particularly the fused ABCE ring system. This document focuses on a notable strategy that successfully assembles this tetracyclic core, providing a foundation for the total synthesis of daphnicyclidin A and related alkaloids.

Featured Synthetic Strategy: Intramolecular (4+3) Cycloaddition

A highly effective approach for the construction of the ABCE ring system of daphnicyclidin A was developed by Harmata and coworkers. This strategy utilizes a key intramolecular (4+3) cycloaddition of an oxidopyridinium ion. This route is noteworthy for its efficiency, achieving the tetracyclic core in a relatively short sequence. The overall synthesis consists of 10 steps with a cumulative yield of 20.2%.[1][2]

The general workflow for this synthetic approach is depicted below:

References

Application Notes and Protocols: Intramolecular [4+3] Cycloaddition in Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

The intramolecular [4+3] cycloaddition reaction has emerged as a powerful tool in synthetic organic chemistry for the construction of complex molecular architectures, particularly seven-membered rings. This strategy has found significant application in the total synthesis of various alkaloids, providing an efficient means to access intricate polycyclic frameworks. These application notes provide an overview of the utility of intramolecular [4+3] cycloaddition in alkaloid synthesis, detailed experimental protocols for key examples, and a summary of relevant quantitative data.

Core Concepts

The intramolecular [4+3] cycloaddition involves the reaction of a tethered 4-atom π-system (typically a diene) and a 3-atom π-system (often an allyl cation or its equivalent). This concerted or stepwise process leads to the formation of a seven-membered ring fused to the existing molecular scaffold. The stereochemical outcome of the reaction can often be controlled by the substrate's inherent stereochemistry or by the use of chiral catalysts, making it a valuable method for asymmetric synthesis.

Applications in Alkaloid Synthesis

This methodology has been successfully applied to the synthesis of a variety of alkaloid families, including:

-

Tropane (B1204802) Alkaloids: The construction of the characteristic bridged bicyclic core of tropane alkaloids, such as ferruginine, can be efficiently achieved using a formal intramolecular [4+3] cycloaddition.

-

Cyclohepta[b]indole Alkaloids: This class of alkaloids, which features a seven-membered ring fused to an indole (B1671886) nucleus, is a natural target for the intramolecular [4+3] cycloaddition strategy. The reaction allows for a direct and often stereoselective formation of the core cycloheptane (B1346806) ring.

Data Presentation

The following tables summarize quantitative data for representative intramolecular [4+3] cycloaddition reactions in the synthesis of cyclohepta[b]indole and tropane alkaloid precursors.

Table 1: Synthesis of Cyclohepta[b]indole Derivatives via Intramolecular [4+3] Cycloaddition [1][2][3]

| Entry | 2-Vinylindole Substrate | Oxyallyl Cation Precursor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-Ts, R = H | 1,3-dibromoacetone | Substituted cyclohepta[b]indole | 85 | >95:5 |

| 2 | N-Ts, R = Me | 1,3-dibromoacetone | Substituted cyclohepta[b]indole | 82 | >95:5 |

| 3 | N-Ts, R = Ph | 1,3-dibromoacetone | Substituted cyclohepta[b]indole | 90 | >95:5 |

| 4 | N-Boc, R = H | 1,3-dichloroacetone | Substituted cyclohepta[b]indole | 75 | >95:5 |

| 5 | N-PMB, R = H | 2-bromo-cyclohexanone | Tricyclic cyclohepta[b]indole | 68 | >95:5 |

Table 2: Formal Intramolecular [4+3] Cycloaddition in the Synthesis of Ferruginine

| Diene Precursor | Dienophile Precursor | Catalyst / Conditions | Cycloadduct | Yield (%) | Reference |

| N-Boc-pyrrole | α,α'-dibromoketone | Ag(I) / heat | Nortropinone derivative | 73 |

Experimental Protocols

General Workflow for Intramolecular [4+3] Cycloaddition

The general workflow for a typical intramolecular [4+3] cycloaddition reaction in alkaloid synthesis is depicted below.

Caption: General experimental workflow for alkaloid synthesis.

Protocol 1: Synthesis of a Cyclohepta[b]indole Core

This protocol is adapted from the general procedure for the dearomative (4+3) cycloaddition of 2-vinylindoles with in situ generated oxyallyl cations.[1][2]

Materials:

-

N-Tosyl-2-vinylindole (1.0 equiv)

-

1,3-Dibromoacetone (1.2 equiv)

-

Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Toluene (B28343), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

-

To a solution of N-tosyl-2-vinylindole in anhydrous toluene at room temperature is added 1,3-dibromoacetone.

-

DIPEA is added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired cyclohepta[b]indole product.

Mandatory Visualization

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling Pathway

Ferruginine, a tropane alkaloid whose core can be synthesized via a formal intramolecular [4+3] cycloaddition, acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs).[2] The activation of these ligand-gated ion channels initiates a cascade of intracellular signaling events.

References

Application Notes and Protocols for the Biomimetic Synthesis of Daphniphyllum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids exhibit a wide range of intriguing biological activities, including anticancer, antioxidant, and anti-HIV properties, making them attractive targets for synthetic chemists and drug development professionals.[1][2] Their intricate, polycyclic frameworks, often containing multiple stereocenters, present formidable challenges to chemical synthesis.[3]

Biomimetic synthesis, which draws inspiration from proposed biosynthetic pathways, has emerged as a powerful strategy to tackle the complexity of Daphniphyllum alkaloids.[4][5] This approach often leads to elegant and efficient routes that leverage nature's logic to construct complex molecular architectures. This document provides detailed application notes and protocols for the biomimetic synthesis of key intermediates and members of the Daphniphyllum alkaloid family, focusing on seminal work that has paved the way for the synthesis of these fascinating molecules.

Key Biomimetic Strategies and Quantitative Data

The biomimetic approach to Daphniphyllum alkaloids was pioneered by Heathcock and coworkers, who proposed an elegant cascade reaction to construct the core structure of these molecules, inspired by the hypothetical biosynthesis from squalene. This strategy and subsequent variations have enabled the synthesis of numerous members of this alkaloid family. Below is a summary of quantitative data from key biomimetic syntheses.

| Target/Intermediate | Key Transformation | Reagents and Conditions | Yield (%) | Reference |

| Proto-daphniphylline | Pentacyclization cascade | 1) KOH, H2O, heat; 2) NH3, THF; 3) AcOH, heat | Not explicitly stated in abstract | |

| (-)-Calyciphylline N | Intramolecular Diels-Alder | Not explicitly stated in abstract | Not explicitly stated in abstract | |

| Daphenylline (B12778079) | Intramolecular Michael addition | Not explicitly stated in abstract | Not explicitly stated in abstract | |

| Tetracyclic Core of Daphlongeranines | Intramolecular Pd-catalyzed cyclization | Not explicitly stated in abstract | 37% | |

| Macrodaphniphyllamine Subfamily | Claisen/Pauson-Khand approach | KHMDS, then mesylate; Co2(CO)8 | Not explicitly stated in abstract |

Experimental Protocols

The following protocols are based on published biomimetic total syntheses and provide a guide for key transformations.

Protocol 1: Heathcock's Biomimetic Pentacyclization Cascade for Proto-daphniphylline

This protocol describes the key transformation in the biomimetic synthesis of proto-daphniphylline, the putative biogenetic precursor of the Daphniphyllum alkaloids.

Materials:

-

Dialdehyde (B1249045) precursor

-

Potassium hydroxide (B78521) (KOH)

-

Ammonia (B1221849) (NH3) in tetrahydrofuran (B95107) (THF)

-

Acetic acid (AcOH)

-

Anhydrous solvents

Procedure:

-

Saponification and Decarboxylation: The starting dialdehyde precursor is treated with aqueous potassium hydroxide and heated to effect saponification of ester groups and subsequent decarboxylation.

-

Iminium Ion Formation and Cascade Cyclization: The resulting product is then treated with ammonia in tetrahydrofuran. This leads to the formation of an iminium ion which triggers a cascade of cyclization reactions.

-

Final Cyclization and Protonation: The reaction mixture is then treated with acetic acid and heated to facilitate the final cyclization step and protonation, yielding the pentacyclic core of proto-daphniphylline.

Note: The specific concentrations, reaction times, and temperatures are not detailed in the provided search results but would be available in the full publication.

Protocol 2: Li's Intramolecular Michael Addition for the Synthesis of Daphenylline

This protocol highlights a key step in the total synthesis of daphenylline, which utilizes an intramolecular Michael addition to construct a key part of the alkaloid's core structure.

Materials:

-

Acyclic precursor containing an enone and a nucleophilic amine-derived moiety

-

Appropriate solvent system

-

Base or acid catalyst (as required)

Procedure:

-

Precursor Synthesis: The acyclic precursor is synthesized through a multi-step sequence.

-

Intramolecular Michael Addition: The precursor is then subjected to conditions that promote an intramolecular Michael addition. This reaction is highly diastereoselective, leading to the formation of the desired cyclic product with a high degree of stereocontrol. The specific base or acid catalyst and solvent are crucial for the success of this reaction and are detailed in the primary literature.

-

Further Elaboration: The resulting cyclic compound is then further elaborated through a series of reactions to complete the total synthesis of daphenylline.

Visualizations

Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids

The following diagram illustrates a simplified, proposed biosynthetic pathway for the formation of the core skeleton of Daphniphyllum alkaloids from squalene, which has inspired many biomimetic syntheses.

Caption: Proposed biosynthetic origin of Daphniphyllum alkaloids from squalene.

General Workflow of a Biomimetic Synthesis

This diagram outlines the general logical flow of a biomimetic synthesis of a complex natural product like a Daphniphyllum alkaloid.

Caption: General workflow for biomimetic synthesis of Daphniphyllum alkaloids.

Logical Relationships in a Generalized Biomimetic Approach

This diagram illustrates the concept of a "generalized biomimetic synthesis" where substrates, reactions, or pathways can be altered from their natural counterparts to achieve the synthesis of a wider range of alkaloids.

Caption: Concept of generalized biomimetic synthesis for accessing diverse alkaloids.

References

- 1. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]

- 3. "Progress Toward The Total Synthesis Of Daphniphyllum Alkaloids " by Alberto Michael Lopez [digitalcommons.wayne.edu]

- 4. scispace.com [scispace.com]

- 5. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]

Application Notes and Protocols: Protecting Group Strategies in the Total Synthesis of Daphnicyclidin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

The total synthesis of complex natural products like Daphnicyclidin I, a member of the Daphniphyllum alkaloids, presents formidable challenges in chemoselectivity. The intricate molecular architecture, featuring multiple reactive functional groups, necessitates a robust and meticulously planned protecting group strategy. This document provides a detailed overview of the protecting group strategies employed in the synthesis of this compound and its key fragments, summarizing quantitative data, offering detailed experimental protocols for key transformations, and visualizing the strategic interplay of these protecting groups.

Data Presentation: Protecting Groups for Key Functionalities

The selection of appropriate protecting groups is contingent on their stability to various reaction conditions and the feasibility of their selective removal. In the context of this compound synthesis, hydroxyl and amine moieties are the primary sites requiring protection.

Table 1: Protecting Groups for Hydroxyl Functions

| Protecting Group | Structure | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Yield (%) | Reference |

| tert-Butyldimethylsilyl (TBS) | -Si(CH₃)₂C(CH₃)₃ | TBSCl, Imidazole (B134444), DMF, 50 °C, 17h | TBAF, THF | High | [1] |

| p-TsOH, MeOH | 92 | [2] | |||

| aq. HF | High | [3] | |||

| HCl, MeOH | High | [4] | |||

| Tetrahydropyranyl (THP) | 3,4-Dihydropyran (DHP), PPTS, CH₂Cl₂, 0 °C to rt | p-TsOH, MeOH | High | [5][6] | |

| aq. HCl | High | [7] | |||

| Methoxymethyl (MOM) | -CH₂OCH₃ | MOMCl, i-Pr₂NEt (DIPEA), CH₂Cl₂ | Acidic conditions (e.g., HCl in MeOH) | 90 | [3][8] |

| MOMBr, i-Pr₂NEt, 1,2-DCE, 80 °C | 88 | [9] | |||

| Benzyl (Bn) | -CH₂Ph | BnBr, NaH, THF | H₂, Pd/C, MeOH/EtOAc | High | [3][10] |

| Na, liq. NH₃, -78 °C | High | [3] | |||

| Acetyl (Ac) | -C(O)CH₃ | Ac₂O, Pyridine | K₂CO₃, MeOH | High | [3] |

Table 2: Protecting Groups for Amine Functions

| Protecting Group | Structure | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Yield (%) | Reference |

| tert-Butoxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | (Boc)₂O, Base (e.g., Et₃N, DMAP), CH₂Cl₂ | Trifluoroacetic acid (TFA), CH₂Cl₂ | High | [11][12] |

| HCl, Dioxane | High | [3] | |||

| Carbobenzyloxy (Cbz) | -C(O)OCH₂Ph | CbzCl, Base (e.g., Et₃N), CH₂Cl₂ | H₂, Pd/C, MeOH | High | [3][11] |

| Benzyl (Bn) | -CH₂Ph | BnBr, K₂CO₃, MeCN | H₂, Pd(OH)₂/C | High | [3] |

Experimental Protocols

The following protocols represent key protection and deprotection methodologies cited in the synthesis of this compound and related intermediates.

Protocol 1: tert-Butyldimethylsilyl (TBS) Protection of a Primary Alcohol[1]

Materials:

-

Diol substrate (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (3.0 equiv)

-

Imidazole (4.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the diol (0.354 mol) in anhydrous DMF (354 mL) at room temperature, add imidazole (1.418 mol).

-

Add TBSCl (1.063 mol) to the mixture.

-

Stir the reaction mixture at 50 °C for 17 hours.

-

Upon completion (monitored by TLC), quench the reaction with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the TBS-protected alcohol.

Protocol 2: Tetrahydropyranyl (THP) Protection of a Primary Alcohol[5]

Materials:

-

Alcohol substrate (1.0 equiv)

-

3,4-Dihydropyran (DHP) (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

To a round-bottomed flask under an argon atmosphere, add DHP (1.5 equiv) and anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C in an ice bath.

-

Add PPTS (0.1 equiv) to the cooled solution.

-

Add a solution of the alcohol (7.06 mmol) in CH₂Cl₂ dropwise over 10 minutes at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC. If starting material remains, an additional portion of DHP may be added.

-

Upon completion, quench the reaction with water.

-

Extract the mixture with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Methoxymethyl (MOM) Protection of a Secondary Alcohol[9]

Materials:

-

Alcohol substrate (1.0 equiv)

-

Methoxymethyl bromide (MOMBr)

-

N,N-Diisopropylethylamine (i-Pr₂NEt)

-

1,2-Dichloroethane (DCE)

Procedure:

-

To a solution of the alcohol in 1,2-dichloroethane, add i-Pr₂NEt.

-

Add MOMBr to the solution.

-

Heat the reaction mixture to 80 °C.

-

Stir until the reaction is complete as monitored by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the MOM-protected product (88% yield).

Protocol 4: Deprotection of a Benzyl (Bn) Ether by Hydrogenolysis[10]

Materials:

-

Benzyl-protected substrate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or source

Procedure:

-

Dissolve the benzyl-protected compound in MeOH or EtOAc in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Protocol 5: tert-Butoxycarbonyl (Boc) Protection of a Primary Amine[13]

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the amine in anhydrous CH₂Cl₂.

-

Add the base (e.g., Et₃N, 1.2 equiv).

-

Add (Boc)₂O (1.1 equiv) to the solution at room temperature.

-

Stir the mixture for 3-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 6: Deprotection of a Boc-Protected Amine[11]

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the Boc-protected amine in CH₂Cl₂.

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours. The evolution of CO₂ gas may be observed.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted.

Mandatory Visualization

The strategic application of protecting groups, particularly the use of orthogonal sets, is crucial for the successful synthesis of this compound. The following diagrams illustrate key concepts and workflows.

Caption: Orthogonal protecting group strategy in a hypothetical this compound synthesis fragment.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. mdpi.com [mdpi.com]

- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of ACE tricyclic systems of daphnicyclidin A and dehy-droxymacropodumine A [ccspublishing.org.cn]

- 8. adichemistry.com [adichemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

Application of Daphnicyclidin I in Medicinal Chemistry: Current Status and Future Perspectives

Audience: Researchers, scientists, and drug development professionals.

Introduction